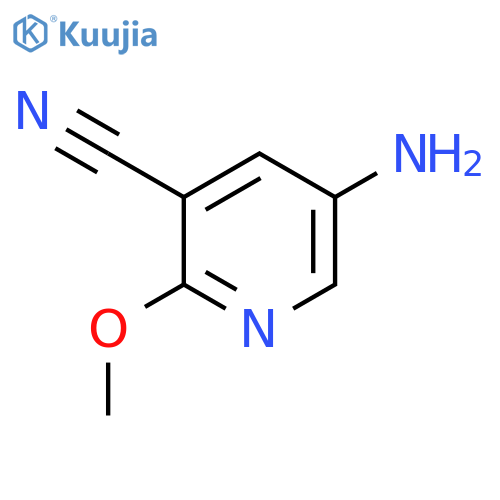

Cas no 1184216-65-6 (5-Amino-2-methoxypyridine-3-carbonitrile)

1184216-65-6 structure

商品名:5-Amino-2-methoxypyridine-3-carbonitrile

CAS番号:1184216-65-6

MF:C7H7N3O

メガワット:149.149980783463

MDL:MFCD12807933

CID:4575979

PubChem ID:20311687

5-Amino-2-methoxypyridine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-amino-2-methoxypyridine-3-carbonitrile

- 5-Amino-2-methoxynicotinonitrile

- 5-Amino-2-methoxy-nicotinonitrile

- 5-Amino-2-methoxypyridine-3-carbonitrile

-

- MDL: MFCD12807933

- インチ: 1S/C7H7N3O/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,9H2,1H3

- InChIKey: SDJVRWVDXNEUOT-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C#N)=CC(=CN=1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- トポロジー分子極性表面積: 71.9

- 疎水性パラメータ計算基準値(XlogP): 0.2

5-Amino-2-methoxypyridine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-179312-2.5g |

5-amino-2-methoxypyridine-3-carbonitrile |

1184216-65-6 | 95% | 2.5g |

$1539.0 | 2023-09-19 | |

| eNovation Chemicals LLC | Y1293384-50mg |

5-Amino-2-methoxy-nicotinonitrile |

1184216-65-6 | 95% | 50mg |

$240 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17873-10G |

5-amino-2-methoxypyridine-3-carbonitrile |

1184216-65-6 | 95% | 10g |

¥ 16,995.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17873-250MG |

5-amino-2-methoxypyridine-3-carbonitrile |

1184216-65-6 | 95% | 250MG |

¥ 1,359.00 | 2023-04-04 | |

| eNovation Chemicals LLC | Y1293384-250mg |

5-Amino-2-methoxy-nicotinonitrile |

1184216-65-6 | 95% | 250mg |

$455 | 2024-07-28 | |

| Alichem | A029015836-1g |

5-Amino-2-methoxynicotinonitrile |

1184216-65-6 | 95% | 1g |

$3155.55 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17873-100MG |

5-amino-2-methoxypyridine-3-carbonitrile |

1184216-65-6 | 95% | 100MG |

¥ 851.00 | 2023-04-04 | |

| TRC | A612208-10mg |

5-Amino-2-methoxypyridine-3-carbonitrile |

1184216-65-6 | 10mg |

$ 50.00 | 2022-06-08 | ||

| TRC | A612208-50mg |

5-Amino-2-methoxypyridine-3-carbonitrile |

1184216-65-6 | 50mg |

$ 210.00 | 2022-06-08 | ||

| Enamine | EN300-179312-1g |

5-amino-2-methoxypyridine-3-carbonitrile |

1184216-65-6 | 95% | 1g |

$785.0 | 2023-09-19 |

5-Amino-2-methoxypyridine-3-carbonitrile 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1184216-65-6 (5-Amino-2-methoxypyridine-3-carbonitrile) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1184216-65-6)5-Amino-2-methoxypyridine-3-carbonitrile

清らかである:99%

はかる:10g

価格 ($):3123.0